5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one
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Overview
Description
5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a butoxyphenyl group at the 3-position, and an imino group at the 1H-indol-2-one core.
Preparation Methods
The synthesis of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-butoxyaniline.
Condensation Reaction: The 5-bromoindole undergoes a condensation reaction with 4-butoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the imino intermediate.
Cyclization: The imino intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Chemical Reactions Analysis
5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in key biological processes, such as cell proliferation and apoptosis.
Comparison with Similar Compounds
5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one can be compared with other indole derivatives:
Similar Compounds: Examples include 5-fluoro-3-[(4-butoxyphenyl)imino]-1H-indol-2-one and 5-chloro-3-[(4-butoxyphenyl)imino]-1H-indol-2-one.
Properties
IUPAC Name |
5-bromo-3-(4-butoxyphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-10-23-14-7-5-13(6-8-14)20-17-15-11-12(19)4-9-16(15)21-18(17)22/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPMJRAFOYIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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